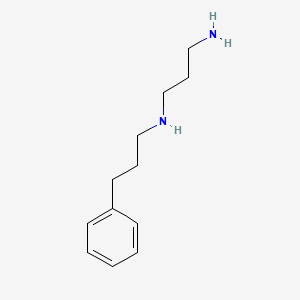

(3-Aminopropyl)(3-phenylpropyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

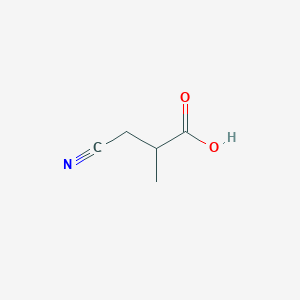

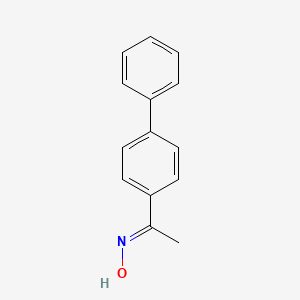

3-Aminopropyl)(3-phenylpropyl)amine is a phenylalkylamine that is benzene in which one of the hydrogens is substituted by a 3-aminopropyl group .

Synthesis Analysis

The synthesis of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors has been reported . The synthesis involves the use of tris(3-aminopropyl)amine and other compounds to create receptors that can bind to various anions . Another study reported the synthesis of tris(3-aminopropyl)amine-based receptors using a different approach .Molecular Structure Analysis

Tris(3-aminopropyl)amine-based receptors have a tripodal structure with a C3ν frame . This structure allows the receptors to bind to various anions effectively .Chemical Reactions Analysis

Tris(3-aminopropyl)amine-based receptors have been shown to bind to various anions, including azide . The binding strength of the receptors to the anions can be influenced by the presence of other functional groups in the receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of tris(3-aminopropyl)amine-based receptors can vary depending on the specific structure of the receptors .科学的研究の応用

Synthesis of Macrocyclic Compounds

(3-Aminopropyl)(3-phenylpropyl)amine is used in the synthesis of a variety of polyazamacrocyclic compounds. These compounds comprise structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms . The synthesis is carried out using Pd (0)-catalyzed amination .

Spectroscopic Studies

The spectrophotometric and fluorescent properties of the target compounds synthesized using (3-Aminopropyl)(3-phenylpropyl)amine are studied. Their coordination with metal cations using UV–vis, fluorescence spectra as well as NMR titration is investigated .

Detection of Metal Cations

The compounds synthesized using (3-Aminopropyl)(3-phenylpropyl)amine can be used for the molecular recognition of cations . The stoichiometry and binding constants of several complexes with Cu (II), Zn (II), Cd (II), Pb (II) and Hg (II) were established . Three of the six studied macrocycles can be judged as prospective detectors of Zn (II) cations due to the substantial enhancement of fluorescence .

Anion Recognition

(3-Aminopropyl)(3-phenylpropyl)amine backboned tripodal receptors are used to explore the prospect for a particular anion recognition . These receptors are designed to sense azide anion, colorimetrically and bind azide anion stronger than any other anions such as acetate, and cyanide .

作用機序

Safety and Hazards

将来の方向性

Research on tris(3-aminopropyl)amine-based receptors is ongoing. Future directions could include the development of receptors for other anions and the exploration of other potential applications of these receptors . For example, tris(3-aminopropyl)amine-based receptors could potentially be used in water softening applications .

特性

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67884-81-5 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)